molecular formula C12H12O4 B3157617 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid CAS No. 850554-09-5

6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid

Cat. No.: B3157617
CAS No.: 850554-09-5
M. Wt: 220.22 g/mol
InChI Key: PRELZHJBOJKAMK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules, this compound can induce apoptosis in cancer cells while promoting the proliferation of healthy cells. Furthermore, this compound affects gene expression by regulating the transcription of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit the activity of certain enzymes involved in inflammatory responses, leading to reduced inflammation. Additionally, this compound can activate transcription factors that regulate gene expression, resulting in changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of antioxidant enzymes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis at high concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Additionally, this compound can modulate the activity of key metabolic enzymes, such as glutathione S-transferase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. The localization of this compound within these organelles can influence its interactions with other biomolecules and its overall cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid, typically involves the formation of the benzofuran ring through various cyclization reactions. Some common synthetic routes include:

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid include:

Uniqueness

This compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of methoxy and methyl groups at specific positions on the benzofuran ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-6-8-4-5-9(15-3)7(2)10(8)16-11(6)12(13)14/h4-5H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRELZHJBOJKAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2C)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid

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